molecular formula C24H20N2O3 B1672386 GSK3987

GSK3987

カタログ番号: B1672386
分子量: 384.4 g/mol
InChIキー: HLZMYWLMBBLASX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK3987は、肝臓X受容体αおよび肝臓X受容体βの広域スペクトルアゴニストとして知られる化学化合物です。これらの受容体は、コレステロール、脂肪酸、およびグルコースの恒常性を調節する上で重要な役割を果たす核受容体です。This compoundは、それぞれコレステロールの流出とトリグリセリドの蓄積に関与するATP結合カセットトランスポーターA1とステロール調節エレメント結合タンパク質1cの発現を増加させることが示されています .

準備方法

合成経路と反応条件

GSK3987の合成には、置換マレイミドであるコア構造の調製から始まるいくつかのステップが含まれます。主なステップは次のとおりです。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには次のものが含まれます。

化学反応の分析

反応の種類

GSK3987は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、さまざまな置換されたおよび酸化されたthis compoundの誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります .

科学研究の応用

This compoundは、次のような幅広い科学研究の応用を持っています。

科学的研究の応用

Cardiovascular Health

GSK3987 has been investigated for its role in preventing atherosclerosis. It acts by inducing the expression of ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux and reverse cholesterol transport. This mechanism is vital in mitigating the development of atherosclerotic plaques and improving overall cardiovascular health. Studies have shown that this compound can effectively reduce triglyceride levels in animal models, although concerns regarding hypertriglyceridemia have been noted .

Neuroprotection

In models of ischemia-induced brain damage, this compound has demonstrated neuroprotective effects. By activating LXR pathways, it promotes the expression of genes involved in lipid metabolism and inflammation reduction, potentially safeguarding neurons from injury during ischemic events . This application is particularly relevant for conditions such as stroke and traumatic brain injury.

Anti-inflammatory Effects

Research indicates that this compound may have significant anti-inflammatory properties. It has been shown to modulate inflammatory responses in various cell types, including macrophages and hepatocytes. By influencing the expression of pro-inflammatory cytokines and enhancing the resolution of inflammation, this compound could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Metabolic Disorders

The compound's ability to regulate lipid metabolism positions it as a potential therapeutic agent for metabolic disorders, including type 2 diabetes and obesity. This compound enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, which may help manage blood sugar levels effectively .

Case Study 1: Atherosclerosis Prevention

In a study involving mouse models, this compound was administered to evaluate its effects on lipid profiles and plaque formation. Results indicated a significant reduction in atherosclerotic lesions compared to control groups. The study highlighted the compound's ability to enhance cholesterol efflux via ABCA1 induction, thereby supporting its potential use in cardiovascular therapies .

Case Study 2: Neuroprotection in Ischemia

A series of experiments were conducted using rat models subjected to induced ischemic conditions. Treatment with this compound resulted in reduced neuronal death and improved functional outcomes post-ischemia. The mechanism was attributed to its action on LXR pathways, which are known to confer neuroprotective effects through anti-inflammatory actions .

Data Tables

Application Area Mechanism Key Findings
Cardiovascular HealthInduces ABCA1 expressionReduces triglycerides; prevents atherosclerosis
NeuroprotectionActivates LXR pathwaysProtects neurons from ischemic damage
Anti-inflammatory EffectsModulates cytokine expressionReduces inflammation in chronic diseases
Metabolic DisordersEnhances insulin sensitivityImproves glucose uptake and lipid metabolism

作用機序

GSK3987は、肝臓X受容体αと肝臓X受容体βのアゴニストとして作用することで、その効果を発揮します。それはこれらの受容体に結合し、ステロイド受容体コアクチベーター1を動員し、コレステロールの流出とトリグリセリドの蓄積に関与する標的遺伝子の活性化につながります。分子標的は、脂質代謝で重要な役割を果たすATP結合カセットトランスポーターA1とステロール調節エレメント結合タンパク質1cです .

類似の化合物との比較

類似の化合物

独自性

This compoundは、その広域スペクトル活性と肝臓X受容体αおよび肝臓X受容体βに対する高い選択性においてユニークです。他の同様の化合物と比較して、より高い効力と有効性を示すことが示されており、科学研究と潜在的な治療的用途における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness

GSK3987 is unique in its broad-spectrum activity and high selectivity for liver X receptor alpha and liver X receptor beta. It has been shown to have a higher potency and efficacy compared to other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

GSK3987 is a synthetic compound developed by GlaxoSmithKline, classified as a substituted 3-(phenylamino)-1H-pyrrole-2,5-dione, or maleimide. It acts as a dual agonist for Liver X Receptors (LXR) α and β, which are crucial in regulating lipid metabolism and inflammation. This compound has shown potential therapeutic benefits in various conditions, including atherosclerosis and cancer.

This compound activates LXRα and LXRβ, leading to the induction of ATP-binding cassette transporter A1 (ABCA1), which is essential for cholesterol efflux and lipid homeostasis. The activation of LXRs has been associated with several biological activities:

  • Anti-inflammatory Effects : By regulating the expression of inflammatory cytokines and chemokines, this compound can reduce inflammation in various tissue types.
  • Lipid Metabolism : It promotes cholesterol efflux from macrophages, potentially reducing atherosclerotic plaque formation.
  • Antitumor Activity : this compound has been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

In vitro Studies

In vitro studies have demonstrated that this compound effectively activates LXR signaling pathways. For example:

  • Cell Proliferation : In lung cancer cell lines, this compound inhibited cellular proliferation through the downregulation of key survival pathways, including AKT signaling .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in colorectal cancer cells via caspase-dependent mechanisms .

In vivo Studies

In vivo studies have further validated the biological activities of this compound:

  • Atherosclerosis Models : In mouse models of atherosclerosis, this compound administration led to reduced plaque formation and improved lipid profiles by enhancing ABCA1 expression .
  • Cancer Models : In xenograft models of breast cancer, this compound exhibited significant tumor growth inhibition compared to control treatments .

Efficacy Comparison with Other Compounds

The efficacy of this compound can be compared with other known LXR agonists like GW3965. Below is a summary table highlighting their biological activities:

CompoundLXR Activation PotencyEffect on Lipid MetabolismAntitumor ActivityHypertriglyceridemia Risk
This compoundModerate (40 nM LXRβ)YesYesYes
GW3965High (10 nM LXRα)YesModerateYes

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Atherosclerosis Prevention : A study involving hyperlipidemic mice showed that treatment with this compound resulted in significant reductions in serum triglycerides and cholesterol levels while promoting ABCA1-mediated cholesterol efflux .
  • Cancer Treatment : In an investigation into lung cancer therapies, this compound demonstrated enhanced efficacy when used in combination with existing chemotherapeutics, suggesting its role as an adjunct therapy .

特性

IUPAC Name

1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZMYWLMBBLASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK3987
Reactant of Route 2
Reactant of Route 2
GSK3987
Reactant of Route 3
GSK3987
Reactant of Route 4
GSK3987
Reactant of Route 5
GSK3987
Reactant of Route 6
GSK3987

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。